Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)-
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Overview
Description
Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- involves several steps, starting from readily available precursors. The key steps include:
Formation of the heptalenone core: This is typically achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions are carried out under controlled conditions to ensure the selective addition of methoxy groups.
Amidation: The final step involves the formation of the propionamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)-
- Other heptalenone derivatives
Uniqueness
Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- stands out due to its specific arrangement of methoxy groups and the heptalenone core
Properties
CAS No. |
86495-10-5 |
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Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide |
InChI |
InChI=1S/C23H27NO6/c1-6-20(26)24-16-9-7-13-11-19(28-3)22(29-4)23(30-5)21(13)14-8-10-18(27-2)17(25)12-15(14)16/h8,10-12,16H,6-7,9H2,1-5H3,(H,24,26)/t16-/m0/s1 |
InChI Key |
PVLYMGYXGFBEJB-INIZCTEOSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Canonical SMILES |
CCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Origin of Product |
United States |
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